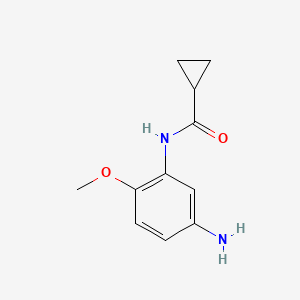

N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

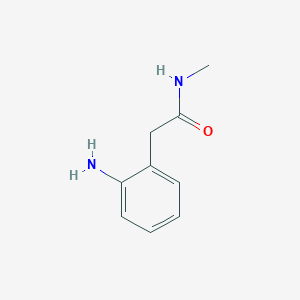

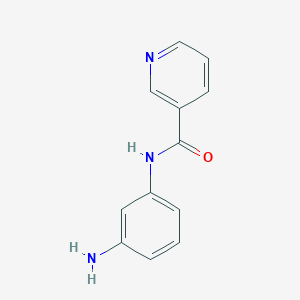

N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 . It is used for proteomics research .

Synthesis Analysis

The synthesis of N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide involves a multi-step reaction . The first step involves the use of K2CO3 in CH2Cl2 for 2 hours at 20°C. The second step involves the use of H2 and Pd/C in ethanol for 12 hours at 20°C .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide include a molecular weight of 206.24 . The compound’s boiling point and other specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Antiproliferative Activity in Cancer Research

N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide derivatives have demonstrated significant inhibitory activity against certain cancer cell lines. This finding suggests potential applications in cancer research, particularly in exploring antiproliferative properties for therapeutic purposes (Lu et al., 2021).

Cytotoxicity of Derivative Compounds

Derivatives of N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide, such as 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, have been synthesized and assessed for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research contributes to understanding the potential therapeutic applications of these derivatives in cancer treatment (Hassan et al., 2014).

Radioligand Development for PET Imaging

Studies involving N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide analogs have focused on developing radioligands for Positron Emission Tomography (PET) imaging, particularly for studying central 5-HT1A receptors. These developments are crucial for neuroimaging and understanding neuropsychiatric disorders (Pike et al., 1995).

Serotonin 1A Receptor Research in Neurology

Derivatives of N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide have been used to study the serotonin 1A (5-HT1A) receptors in human brain. These studies are significant for understanding neurological and psychiatric disorders and the pharmacology of psychoactive drugs (Pike et al., 1995).

Quantitative Analysis in Neuroimaging Studies

Research has also focused on the quantitative analysis of radioligands based on N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide derivatives for imaging the 5-HT1A receptor. This is crucial for accurate neuroimaging and understanding receptor dynamics in the brain (Gunn et al., 2000).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The search results do not provide specific information on the future directions of research or applications for N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide. As it is used for proteomics research , future studies may continue to explore its interactions with proteins and potential applications in this field.

Propriétés

IUPAC Name |

N-(5-amino-2-methoxyphenyl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-10-5-4-8(12)6-9(10)13-11(14)7-2-3-7/h4-7H,2-3,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHKFTMOERFXPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Furylmethyl)thio]aniline](/img/structure/B1284499.png)

![[2-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B1284518.png)

![[(3-Methylphenyl)methyl]hydrazine](/img/structure/B1284569.png)